molecular formula C15H20N2O3 B10976435 Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate

Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate

Cat. No.: B10976435
M. Wt: 276.33 g/mol
InChI Key: RPEKYFYDZIPOMK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-azepanylcarbonyl)amino]benzoate is an organic compound with a complex structure that includes an azepane ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-azepanylcarbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-azepanylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-[(1-azepanylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-[(1-azepanylcarbonyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and benzoate ester groups allow it to bind to specific sites on proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1-azepanylcarbonyl)amino]benzoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler esters .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 2-(azepane-1-carbonylamino)benzoate

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)12-8-4-5-9-13(12)16-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,19)

InChI Key

RPEKYFYDZIPOMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCCCC2

Origin of Product

United States

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